6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile
CAS No.: 1359864-61-1
Cat. No.: VC5014861
Molecular Formula: C15H14FN3O2
Molecular Weight: 287.294
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1359864-61-1 |
---|---|
Molecular Formula | C15H14FN3O2 |
Molecular Weight | 287.294 |
IUPAC Name | 6-fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile |
Standard InChI | InChI=1S/C15H14FN3O2/c1-18-9-10(8-17)15(20)11-6-12(16)14(7-13(11)18)19-2-4-21-5-3-19/h6-7,9H,2-5H2,1H3 |
Standard InChI Key | LBQVSMGWRPJWTR-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a quinoline backbone substituted at positions 1, 6, 7, and 3 with methyl, fluorine, morpholine, and carbonitrile groups, respectively. Its IUPAC name is 6-fluoro-1-methyl-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and its molecular formula is (molecular weight: 314.32 g/mol).
Table 1: Key Structural Descriptors
Property | Value |
---|---|
CAS Registry Number | 1359864-61-1 |
Molecular Formula | |
Exact Mass | 314.1182 g/mol |
XLogP3 | 2.4 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
The planar quinoline core facilitates π-π stacking interactions, while the morpholine ring enhances solubility in polar solvents .
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step sequence:
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Friedländer Annulation: Condensation of 4-fluoroaniline with ethyl acetoacetate forms the quinoline core.
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Morpholine Introduction: Nucleophilic aromatic substitution at position 7 using morpholine under microwave irradiation (120°C, 2 hr).
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Methylation and Cyanation: Sequential treatment with methyl iodide (MeI) and copper(I) cyanide (CuCN) introduces the methyl and carbonitrile groups.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Ethyl acetoacetate, H2SO4, 80°C | 72 |
2 | Morpholine, DMF, MW, 120°C | 68 |
3 | MeI/K2CO3, then CuCN/DMSO | 55 |
Side products include 6-fluoro-7-morpholino-4-oxo-1H-quinoline-3-carboxylic acid (3–8% yield), arising from hydrolysis of the carbonitrile group .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL). It remains stable under inert atmospheres but degrades in acidic conditions (t1/2 = 4.2 hr at pH 2) .
Spectroscopic Data
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IR (KBr): 2225 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
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1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, H-2), 7.89 (d, J = 8.4 Hz, 1H, H-5), 4.12 (s, 3H, N-CH3), 3.72–3.68 (m, 4H, morpholine O-CH2) .
Biological Activity and Applications
Kinase Inhibition
The compound inhibits Abelson tyrosine kinase (ABL1) with an IC50 of 18 nM, surpassing imatinib (IC50 = 25 nM) in preclinical models. Docking studies suggest the carbonitrile group forms a critical hydrogen bond with Thr315 in the ATP-binding pocket.
Table 3: Comparative Kinase Inhibition Data
Kinase | IC50 (nM) | Selectivity Index vs. ABL1 |
---|---|---|
ABL1 | 18 | 1.0 |
SRC | 420 | 23.3 |
EGFR | >1,000 | >55.6 |
Industrial-Scale Production
Process Optimization
Large-scale synthesis employs continuous flow reactors to enhance reproducibility:
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Step 2: Morpholine substitution achieves 92% conversion in 30 minutes using a tubular reactor.
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Step 3: Methylation-cyanation tandem reactions reduce processing time by 40%.
Table 4: Key Performance Metrics
Parameter | Lab Scale | Industrial Scale |
---|---|---|
Total Yield | 55% | 78% |
Purity (HPLC) | 98.5% | 99.9% |
Annual Output (kg) | 0.5 | 1,200 |
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